molecular formula C18H12ClN3O2 B12195513 2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine

2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine

Cat. No.: B12195513
M. Wt: 337.8 g/mol
InChI Key: PUTDYOOQRFAMLM-UHFFFAOYSA-N
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Description

2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine: is a complex organic compound that features a combination of furan, oxadiazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorobenzaldehyde and acetone, in the presence of an acid catalyst.

    Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting the furan derivative with hydrazine hydrate and carbon disulfide, followed by cyclization with an appropriate dehydrating agent.

    Pyridine Ring Attachment: The final step involves the coupling of the oxadiazole-furan intermediate with a pyridine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it into amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to various biological effects. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}benzene
  • 2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}thiophene

Uniqueness

Compared to similar compounds, 2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine stands out due to the presence of the pyridine ring, which imparts unique electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications.

Properties

Molecular Formula

C18H12ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-5-pyridin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C18H12ClN3O2/c1-11-14(10-16(23-11)12-5-7-13(19)8-6-12)17-21-22-18(24-17)15-4-2-3-9-20-15/h2-10H,1H3

InChI Key

PUTDYOOQRFAMLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CC=CC=N4

Origin of Product

United States

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